2,5-dichloro-4-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide
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Overview
Description
2,5-dichloro-4-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide is a sulfonamide compound known for its diverse applications in various fields of scientific research. This compound is characterized by the presence of two chlorine atoms, an ethoxy group, and a morpholinoethyl group attached to a benzenesulfonamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-4-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide typically involves the reaction of 2,5-dichloro-4-ethoxybenzenesulfonyl chloride with 2-morpholinoethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-4-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the chlorine atoms.
Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.
Hydrolysis: Products include the corresponding sulfonic acid and amine derivatives.
Scientific Research Applications
2,5-dichloro-4-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,5-dichloro-4-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dichloro-4-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide
- 2,5-dichloro-4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide
Uniqueness
2,5-dichloro-4-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide is unique due to the presence of the morpholinoethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action.
Properties
IUPAC Name |
2,5-dichloro-4-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2N2O4S/c1-2-22-13-9-12(16)14(10-11(13)15)23(19,20)17-3-4-18-5-7-21-8-6-18/h9-10,17H,2-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYCZSXALFACQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NCCN2CCOCC2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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